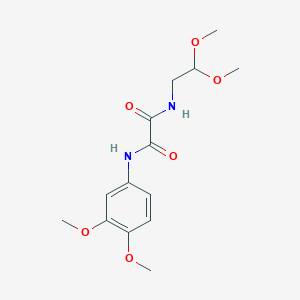
N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
Cat. No. B2697123
Key on ui cas rn:
922987-44-8
M. Wt: 312.322
InChI Key: GYYULADIGXTXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08067420B2
Procedure details


Ethyl oxalyl chloride (7.8 g, 6.8 mL, 57 mmol) was added to a mixture of 3,4-dimethoxyaniline (4.4 g, 29 mmol) and K2CO3 (14 g, 140 mmol) in EtOAc (44 mL) and water (12 mL) at 0° C. After stirring at 0° C. for 10 min, water (18 mL) was added; whereupon the mixture was transferred to a separatory funnel and extracted with EtOAc (2×40 mL). The combined EtOAc were filtered through Na2SO4 and evaporated to about 30 mL. After addition of 2,2-dimethoxyethylamine (3.8 g, 3.9 mL, 36 mmol), the reaction was stirred at ambient temperature overnight. The resultant white solid was filtered and then washed with hexane to afford N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide as a light purple-grey solid (6.3 g, 71% yield). HPLC 33% 2.47 min and 63% at 2.79 min. LC MS 1.37 min (M+1=281 and 335). H-NMR (CDCl3) 9.15 (broad s, 1H), 7.76 (broad s, 1H), 7.41 (d, T=2.4 Hz, 1H), 7.06 (dd, J=2.4, 8.7 Hz, 1H), 6.85 (d, J=8.7 Hz, 1H), 4.45 (t, 5.5 Hz, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.52 (t, J=5.5 Hz, 2H), 3.42 (s, 6H).
[Compound]
Name
Ethyl oxalyl chloride
Quantity
6.8 mL
Type
reactant
Reaction Step One







Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].[C:12]([O-:15])([O-])=O.[K+].[K+].[CH3:18][O:19][CH:20]([O:23][CH3:24])[CH2:21][NH2:22].C[CH2:26][O:27]C(C)=O>O>[CH3:18][O:19][CH:20]([O:23][CH3:24])[CH2:21][NH:22][C:12](=[O:15])[C:26]([NH:6][C:5]1[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:27] |f:1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
Ethyl oxalyl chloride
|
|
Quantity
|
6.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(N)C=CC1OC
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
3.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(CN)OC
|
Step Three
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 0° C. for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
whereupon the mixture was transferred to a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (2×40 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The combined EtOAc were filtered through Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to about 30 mL
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at ambient temperature overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant white solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CNC(C(=O)NC1=CC(=C(C=C1)OC)OC)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.3 g | |
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
